molecular formula C10H16O2 B12314161 6-Methylspiro[2.5]octane-6-carboxylic acid

6-Methylspiro[2.5]octane-6-carboxylic acid

Cat. No.: B12314161
M. Wt: 168.23 g/mol
InChI Key: UWTSQKHIUOGNQH-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Contemporary Organic Chemistry

Spirocyclic systems are a class of bicyclic organic compounds in which two rings are connected by a single common atom, known as the spiro atom. This structural motif imparts a high degree of rigidity and a well-defined three-dimensional geometry, distinguishing them from fused or bridged ring systems. The inherent non-planar nature of spirocycles has made them increasingly valuable in various areas of chemical science, particularly in medicinal chemistry and materials science.

The unique spatial arrangement of atoms in spiro compounds can lead to novel physical, chemical, and biological properties. The introduction of a spirocenter can significantly influence a molecule's conformation, lipophilicity, and metabolic stability, making these scaffolds attractive for the design of new therapeutic agents.

Significance of Spiro[2.5]octane Scaffolds in Molecular Design and Synthesis

The spiro[2.5]octane scaffold, which consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring sharing a common carbon atom, is a particularly interesting member of the spirocyclic family. The presence of the strained cyclopropane ring fused to the flexible cyclohexane ring creates a unique conformational landscape. This combination of rigidity and constrained flexibility is a desirable feature in the design of molecules intended to interact with biological targets such as enzymes and receptors.

In drug discovery, the incorporation of spiro[2.5]octane moieties has been explored as a strategy to improve the pharmacological profile of lead compounds. For instance, the replacement of more planar aromatic rings with three-dimensional spirocyclic scaffolds can enhance target selectivity and reduce off-target effects. A notable example is the use of 6-azaspiro[2.5]octane derivatives as potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is a target for the treatment of type 2 diabetes. nih.gov

The synthesis of substituted spiro[2.5]octanes presents a significant challenge to synthetic chemists, requiring specialized methodologies to control the stereochemistry at the spirocenter and on the constituent rings.

Unique Structural Features and Research Interest in 6-Methylspiro[2.5]octane-6-carboxylic Acid

While extensive research on the broader class of spiro[2.5]octanes exists, specific and detailed studies on 6-Methylspiro[2.5]octane-6-carboxylic acid are limited in publicly available scientific literature. However, its structural features can be inferred from related compounds, and its potential research interest can be extrapolated from the broader context of substituted spiro[2.5]octane carboxylic acids.

The structure of 6-Methylspiro[2.5]octane-6-carboxylic acid features a methyl group and a carboxylic acid group attached to the same carbon atom (C6) of the cyclohexane ring. This geminal disubstitution at a position adjacent to the spirocenter introduces a quaternary stereocenter, further increasing the structural complexity and rigidity of the molecule.

The synthesis of this specific compound would likely involve the alkylation of a spiro[2.5]octane-6-carboxylic acid derivative. While no direct synthesis has been reported, a patent for the preparation of a related compound, spiro[2.5]octane-5,7-dione, describes a ring-opening methylation of 6-oxa-spiro[2.5]octane-5,7-dione, which could be a potential pathway to introduce a methyl group onto the spiro[2.5]octane core. google.com

The research interest in 6-Methylspiro[2.5]octane-6-carboxylic acid stems from its potential as a building block in medicinal chemistry. The carboxylic acid group provides a handle for further functionalization, allowing for its incorporation into larger molecules. The presence of the methyl group and the spirocyclic core could impart favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability.

Below is a table of computed properties for the parent compound, Spiro[2.5]octane-6-carboxylic acid, which provides a baseline for understanding the physicochemical characteristics of its methylated derivative.

PropertyValue
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass154.099379 g/mol
Topological Polar Surface Area37.3 Ų
Heavy Atom Count11
Complexity172
(Data sourced from PubChem CID: 53485539) nih.gov

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-methylspiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-9(8(11)12)2-4-10(5-3-9)6-7-10/h2-7H2,1H3,(H,11,12)

InChI Key

UWTSQKHIUOGNQH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CC2)C(=O)O

Origin of Product

United States

Spectroscopic and Structural Characterization of 6 Methylspiro 2.5 Octane 6 Carboxylic Acid and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For spiro[2.5]octane derivatives, NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, are invaluable for determining their complex structures and conformational preferences in solution.

For instance, in a hypothetical ¹³C NMR spectrum of 6-Methylspiro[2.5]octane-6-carboxylic acid, the spiro carbon atom would exhibit a characteristic chemical shift. The presence of a methyl group and a carboxylic acid at the C6 position significantly influences the chemical shifts of the surrounding carbon atoms. The signals for the cyclopropane (B1198618) and cyclohexane (B81311) ring carbons would also appear in distinct regions of the spectrum.

A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has demonstrated the power of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.net In these studies, the relative configuration and preferred conformations were successfully determined by analyzing homonuclear coupling constants and the chemical shifts of protons and carbon atoms. researchgate.net These parameters are highly sensitive to the steric and electronic effects of substituents on the rings. researchgate.net

Hypothetical ¹³C and ¹H NMR Data for 6-Methylspiro[2.5]octane-6-carboxylic Acid:

Atom Hypothetical ¹³C Chemical Shift (ppm) Hypothetical ¹H Chemical Shift (ppm) Multiplicity Integration
C=O~175-180---
C(spiro)~20-30---
C6~40-50---
CH₃~15-25~1.2s3H
Cyclohexane CH₂~20-40~1.4-1.9m8H
Cyclopropane CH₂~5-15~0.4-0.8m4H
COOH-~10-12br s1H

This table is illustrative and based on general principles and data from analogous compounds.

¹⁵N NMR would be particularly useful for analogues containing nitrogen atoms, such as spiro-oxaziridines, providing direct information about the electronic environment of the nitrogen atom. researchgate.net

The determination of the relative stereochemistry of spiro compounds can be a significant challenge. The analysis of proton-proton (¹H-¹H) homonuclear coupling constants (J-values) is a powerful tool to deduce the dihedral angles between adjacent protons, which in turn helps in assigning the relative configuration of stereocenters. nmrwiki.org For example, the magnitude of ³JHH coupling constants can help differentiate between axial and equatorial substituents on the cyclohexane ring of the spiro[2.5]octane system.

In addition to coupling constants, the chemical shifts of protons and carbons are sensitive to their spatial orientation. For example, a proton in a 1,3-diaxial relationship with a substituent will experience a different shielding effect compared to its equatorial counterpart, leading to a predictable shift in its resonance frequency. researchgate.net Computational methods, such as the DP4+ probability analysis which uses both scaled and unscaled GIAO NMR shift calculations, have proven to be highly effective in assigning the relative configuration of complex molecules like spiroepoxides, especially when experimental NMR data alone is ambiguous. acs.orgacs.org This approach could be readily applied to 6-Methylspiro[2.5]octane-6-carboxylic acid and its derivatives to provide a high degree of confidence in stereochemical assignments. acs.org

X-ray Crystallography for Absolute and Relative Configuration Assignment

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and both relative and absolute stereochemistry. For spirocyclic compounds, where the determination of the stereochemistry at the spiro center and other chiral centers can be complex, X-ray crystallography is an indispensable tool.

Although a crystal structure for 6-Methylspiro[2.5]octane-6-carboxylic acid is not available in the public domain, the technique has been successfully applied to numerous spiro compounds. For instance, the crystal structure of a spiro indoloindolizidine derivative was determined, revealing the endo and exo diastereomers. Similarly, the X-ray structure of a spiro compound derived from isatin, malononitrile, and barbituric acid confirmed its molecular connectivity and stereochemistry. mdpi.com These examples highlight the power of X-ray crystallography in providing a definitive structural proof for complex spirocyclic systems. The insights gained from such studies on analogous compounds can be used to infer the likely solid-state conformation and packing of 6-Methylspiro[2.5]octane-6-carboxylic acid.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. The vibrational frequencies are characteristic of specific bonds and can provide information about the molecular structure and bonding.

For 6-Methylspiro[2.5]octane-6-carboxylic acid, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be expected, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration would appear as a strong, sharp band around 1700-1725 cm⁻¹. The presence of the methyl group and the hydrocarbon framework would give rise to C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, the non-polar C-C bonds of the spirocyclic framework would give rise to stronger signals in the Raman spectrum compared to the IR spectrum, providing more detailed insights into the skeletal vibrations.

Expected Vibrational Frequencies for 6-Methylspiro[2.5]octane-6-carboxylic Acid:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
O-H (Carboxylic Acid)Stretching (dimer)2500-3300 (broad)Weak
C-H (Aliphatic)Stretching2850-2960Strong
C=O (Carboxylic Acid)Stretching1700-1725Medium
C-O (Carboxylic Acid)Stretching1210-1320Medium
C-C (Rings)Stretching800-1200Strong

This table is illustrative and based on general spectroscopic principles.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For 6-Methylspiro[2.5]octane-6-carboxylic acid (C₁₀H₁₆O₂), the molecular weight is 168.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168. The fragmentation of carboxylic acids is well-characterized. Common fragmentation pathways for 6-Methylspiro[2.5]octane-6-carboxylic acid would likely involve:

Loss of a hydroxyl radical (•OH): leading to a peak at m/z 151 (M-17).

Loss of a carboxyl group (•COOH): resulting in a peak at m/z 123 (M-45).

McLafferty rearrangement: if a gamma-hydrogen is available for transfer to the carbonyl oxygen, which is possible in this structure, it would lead to characteristic neutral losses and fragment ions.

Cleavage of the cyclopropane or cyclohexane ring: The spirocyclic system can undergo ring-opening and subsequent fragmentation, leading to a complex pattern of peaks in the lower mass region. libretexts.orgyoutube.commiamioh.edu

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula of the compound.

Microwave Spectroscopy for Gas-Phase Structure and Conformational Isomer Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecular geometry, including bond lengths and angles, and can be used to distinguish between different conformational isomers. auremn.org.br

While there are no specific microwave spectroscopy studies reported for 6-Methylspiro[2.5]octane-6-carboxylic acid, the technique is well-suited for the analysis of spiro compounds due to their rigid structures. rsc.orgbenthamdirect.comrsc.orgmdpi.com A microwave study of this molecule would allow for the determination of its precise gas-phase structure and could potentially identify and characterize different conformers, such as those arising from different orientations of the carboxylic acid group. This would provide valuable data to benchmark and validate computational studies on the conformational landscape of this spirocyclic system.

Computational and Theoretical Studies on Spiro 2.5 Octane 6 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like 6-Methylspiro[2.5]octane-6-carboxylic acid. These computational methods provide insights into electronic structure, stability, and thermodynamic properties that are often difficult to measure experimentally.

Ab initio, Hartree-Fock (HF), and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate molecular systems. Ab initio methods, Latin for "from the beginning," derive results directly from theoretical principles without the inclusion of experimental data. Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While a good starting point, HF theory neglects electron correlation, which can be critical for accurate energy predictions.

Density Functional Theory (DFT) has become a more popular and widely used method because it includes effects of electron correlation at a lower computational cost than more advanced ab initio methods. DFT calculates the total energy of a system based on its electron density rather than a complex wavefunction. Studies on related ester and thioester compounds have shown that DFT methods, such as B3LYP with a 6-311++G** basis set, are highly effective for conformational analysis and determining equilibrium geometries. colab.ws For a molecule like 6-Methylspiro[2.5]octane-6-carboxylic acid, these methods would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine the relative energies of different conformers to predict the most stable structures.

The enthalpy of formation (ΔHf°) is a crucial thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While specific experimental or calculated values for 6-Methylspiro[2.5]octane-6-carboxylic acid and other spiro[2.5]octane isomers are not widely available in published literature, computational methods like DFT can be used to predict these values. The process involves calculating the total atomization energy of the molecule, which is then combined with the known experimental enthalpies of formation of the individual atoms to derive the compound's ΔHf°. youtube.com

Computational scans of the potential energy surface allow for the identification of all stable conformations, known as local minima. For spiro[2.5]octane derivatives, this would involve analyzing the various puckering modes of the cyclohexane (B81311) ring and the orientation of the substituents. A study on methyl-substituted 1-oxaspiro[2.5]octane, a structurally related system, identified eight distinct conformers, with chair-like structures being the most predominant and stable at room temperature. rsc.org A similar landscape of multiple local minima, corresponding to different chair and boat conformations of the cyclohexane ring, would be expected for spiro[2.5]octane isomers.

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of spiro[2.5]octane systems are dictated by the conformational preferences of the six-membered ring, which are significantly influenced by the rigid, spiro-fused cyclopropane (B1198618) ring.

Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to simulate the behavior and analyze the conformational landscape of molecules. mdpi.com Unlike quantum methods, MM uses classical physics and pre-defined force fields to calculate the potential energy of a system as a function of its atomic coordinates. This approach is computationally less intensive, making it suitable for studying large systems and dynamic processes over time.

MD simulations, for instance, can model the time-dependent conformational changes of a molecule, such as the ring-flipping of the cyclohexane moiety in 6-Methylspiro[2.5]octane-6-carboxylic acid. mdpi.com By simulating the molecule's trajectory over time, researchers can identify the most populated (i.e., most stable) conformational states and the energy barriers between them. rsc.org This type of analysis provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes.

The cyclohexane ring is most stable in a "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles (~109.5°) and staggering all adjacent C-H bonds. pressbooks.publibretexts.org In a substituted cyclohexane, the chair conformation can exist in two forms that rapidly interconvert via a "ring flip." During this flip, all axial substituents become equatorial, and vice versa. masterorganicchemistry.com

For spiro[2.5]octane derivatives, the cyclohexane ring also preferentially adopts a chair conformation. rsc.org The spiro-fused cyclopropane ring acts as a very bulky substituent. In 6-Methylspiro[2.5]octane-6-carboxylic acid, the methyl and carboxylic acid groups are attached to the C6 position of the cyclohexane ring. The conformational analysis would focus on the two possible chair conformers. Based on studies of analogous substituted spirocycles, conformers where bulky substituents on the cyclohexane ring occupy an equatorial position are generally more stable. rsc.org

Table 1: General Conformational Preferences in Substituted Cyclohexanes

Substituent PositionRelative StabilityReason
EquatorialMore StableMinimizes steric hindrance (1,3-diaxial interactions). libretexts.orgmsu.edu
AxialLess StableExperiences steric crowding with other axial groups on the same side of the ring. libretexts.orglibretexts.org

The primary influence of the spiro-fused cyclopropane ring on the cyclohexane conformation is steric. The fusion of the three-membered ring to the cyclohexane ring at a single carbon atom creates significant steric bulk. This steric demand influences the equilibrium between the two chair conformers of the cyclohexane ring.

The stability difference between axial and equatorial conformers is largely due to steric strain arising from 1,3-diaxial interactions. libretexts.org An axial substituent on a cyclohexane ring experiences unfavorable steric interactions with the two other axial hydrogens (or substituents) located on the same face of the ring. masterorganicchemistry.comlibretexts.org Because the spiro-cyclopropane group is an integral and rigid part of the structure, its steric influence is constant. For substituents on other carbons of the cyclohexane ring, there is a strong preference for the equatorial position to avoid these destabilizing 1,3-diaxial interactions. msu.edu In a study of methyl-substituted spiro-epoxides, it was found that conformers with the methyl group in an equatorial position on the cyclohexane ring were less strained and therefore more stable. rsc.org This principle would apply directly to substituted spiro[2.5]octane systems. While electronic effects can play a role in conformational preferences, in saturated ring systems like this, steric effects are typically the dominant factor.

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transient species like transition states and the determination of reaction energetics. For spirocyclic systems, these methods are crucial for understanding the feasibility of different reaction pathways.

The characterization of transition states is a cornerstone of mechanistic studies, providing a picture of the highest energy point along a reaction coordinate. For reactions involving spiro[2.5]octane derivatives, such as cyclization or rearrangement, density functional theory (DFT) is a commonly employed method. Theoretical calculations can predict the geometry, frequency, and energy of transition states. For instance, in related systems, calculations have been used to model the transition states of gold-catalyzed cascade reactions leading to oxabicyclo[3.2.1]octane systems, which share structural motifs with spirocycles. uni.lu These studies often involve locating a first-order saddle point on the potential energy surface, which corresponds to the transition state. The nature of the transition state is then confirmed by the presence of a single imaginary frequency in the vibrational analysis.

When a reaction can proceed through multiple pathways, computational methods can predict which pathway is more likely by calculating the activation free energies (ΔG‡) for each competing route. The pathway with the lower activation free energy is generally the kinetically favored one. For example, in the study of gold-catalyzed reactions of 1-ethynylcyclohexane-trans-1,4-diols, which can lead to spiro-like intermediates, the free-energy profiles for competing mechanisms were calculated. uni.lu These calculations revealed that the semi-pinacol rearrangement was the rate-determining step and that the formation of one product was both thermodynamically and kinetically more favorable. uni.lu Such an approach allows for a quantitative comparison of different mechanistic possibilities.

A hypothetical representation of such data for competing pathways (Pathway A vs. Pathway B) in a generic spiro[2.5]octane reaction is presented below.

PathwayTransition StateCalculated Activation Free Energy (kcal/mol)
Pathway ATS-A25.3
Pathway BTS-B29.8

This table is a hypothetical representation to illustrate the concept.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimentally determined structures, especially for complex molecules with multiple stereocenters like 6-Methylspiro[2.5]octane-6-carboxylic acid.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. ncssm.edunih.gov By calculating the expected 13C NMR chemical shifts for different possible isomers of a molecule and comparing them to the experimental spectrum, the correct structure can often be identified. researchgate.net The DP4+ probability analysis is a statistical method that enhances the reliability of this comparison by providing a probability score for each candidate structure based on the agreement between the calculated and experimental NMR data. researchgate.net

For a molecule like 6-Methylspiro[2.5]octane-6-carboxylic acid, where multiple stereoisomers are possible, one would first perform a conformational search for each isomer. Then, the 13C NMR chemical shifts for the lowest energy conformers would be calculated, typically using DFT with a suitable functional and basis set. researchgate.netmdpi.com These calculated shifts are then used in the DP4+ analysis to determine the most probable isomer. researchgate.net

Below is an illustrative table of calculated versus experimental 13C NMR chemical shifts for a hypothetical isomer of a spiro[2.5]octane derivative.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
C118.518.9-0.4
C225.225.8-0.6
C334.133.70.4
C445.646.1-0.5
C5 (spiro)38.237.90.3
C642.142.5-0.4
C728.929.3-0.4
C8178.3 (C=O)177.90.4
CH321.421.00.4

This table is a hypothetical representation to illustrate the concept.

Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. nih.govnih.gov Computational prediction of ECD spectra has become a standard method to complement experimental measurements. nih.gov The process involves calculating the theoretical ECD spectrum for each enantiomer of a chiral molecule. nih.govnih.gov The absolute configuration of the synthesized or isolated compound is then assigned by matching its experimental ECD spectrum with the calculated spectrum of one of the enantiomers. nih.gov

For a chiral spirocycle like 6-Methylspiro[2.5]octane-6-carboxylic acid, time-dependent density functional theory (TD-DFT) is the most common method used for ECD calculations. nih.gov The procedure typically involves:

A thorough conformational analysis to identify all significant low-energy conformers.

Geometry optimization of each conformer.

Calculation of the excitation energies and rotatory strengths for each conformer.

Boltzmann averaging of the individual spectra to generate the final theoretical ECD spectrum.

The comparison of the experimental ECD spectrum with the calculated spectra for the possible enantiomers allows for the unambiguous assignment of the absolute stereochemistry.

Applications of Spiro 2.5 Octane 6 Carboxylic Acid Scaffolds in Advanced Organic Synthesis and Molecular Design

Utility as Building Blocks for Complex Molecule Synthesis

The rigid and well-defined three-dimensional geometry of spiro[2.5]octane scaffolds makes them highly valuable as building blocks in the synthesis of complex molecular architectures. Their utility stems from the ability to introduce conformational constraints, explore novel chemical space, and serve as a foundation for diverse compound libraries.

A key advantage of incorporating a spirocyclic moiety like the spiro[2.5]octane system is the introduction of significant molecular rigidity. nih.gov Unlike flexible linear or monocyclic systems, the spirocyclic core locks the relative orientation of substituents in a fixed spatial arrangement. nih.gov This conformational restriction can be highly advantageous in drug design for several reasons:

Improved Binding Affinity: By pre-organizing the molecule into a conformation that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency. tandfonline.com

Enhanced Selectivity: The rigid framework can help to avoid interactions with off-target receptors, thereby improving the selectivity of the drug candidate and reducing the potential for side effects. tandfonline.com

Favorable Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their flat aromatic counterparts. bldpharm.comtandfonline.com The replacement of rotatable bonds with a rigid spirocyclic scaffold can also lead to improved pharmacokinetic properties. bldpharm.com

The spiro[2.5]octane scaffold, with its cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, provides a compact and rigid core upon which various functional groups can be appended with well-defined exit vectors. sigmaaldrich.com

The three-dimensional nature of spirocyclic compounds allows for a more thorough exploration of chemical space compared to traditional, flatter molecular scaffolds. nih.govresearchgate.netnih.gov The spiro[2.5]octane framework contributes to this by:

Increasing sp³ Character: The high content of sp³-hybridized carbon atoms in spirocycles is a desirable feature in modern drug discovery, as it correlates with a higher success rate in clinical development. bldpharm.com This increased three-dimensionality allows for more precise interactions with the complex surfaces of biological targets. bldpharm.com

Novel Structural Motifs: Spirocycles represent a relatively underexplored area of chemical space, offering the potential for the discovery of novel intellectual property and first-in-class therapeutics. nih.govsigmaaldrich.com

Defined Exit Vectors: The rigid structure of spirocyclic scaffolds results in well-defined spatial orientations for attached substituents, allowing for a systematic and controlled exploration of the chemical space around a core molecule. sigmaaldrich.com

The synthesis of libraries based on spirocyclic scaffolds enables a systematic investigation of how the spatial arrangement of functional groups impacts biological activity. nih.govnih.govacs.org

Spiro[2.5]octane-6-carboxylic acid and its derivatives are ideal starting points for the construction of compound libraries for chemical biology and high-throughput screening. nih.govresearchgate.net The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the introduction of a wide range of substituents through amide bond formation or other coupling reactions.

The design of such libraries often involves a "scaffold-hopping" approach, where a known pharmacophore is attached to a novel spirocyclic core to improve its properties. tandfonline.com Alternatively, diverse fragments can be attached to the spirocyclic scaffold to generate a library of compounds for screening against a variety of biological targets. tandfonline.com The synthesis of spirocyclic scaffolds with multiple points of diversification allows for the creation of large and structurally diverse compound libraries from a common intermediate. nih.govresearchgate.netnih.govacs.org

Table 1: Advantages of Spirocyclic Scaffolds in Medicinal Chemistry

FeatureAdvantageReference
Molecular Rigidity Pre-organizes molecule for target binding, reducing entropic penalty. tandfonline.com
Conformational Constraint Enhances selectivity by avoiding off-target interactions. tandfonline.com
Increased sp³ Character Improves physicochemical properties like solubility and metabolic stability. bldpharm.comtandfonline.com
Three-Dimensionality Allows for more comprehensive exploration of novel chemical space. nih.govresearchgate.netnih.gov
Defined Exit Vectors Enables systematic and controlled placement of substituents. sigmaaldrich.com

Rational Design of Conformationally Restricted Biologically Relevant Molecules

The unique structural features of spiro[2.5]octane scaffolds make them particularly well-suited for the rational design of molecules that mimic or interact with biological systems. The conformational rigidity they impart is a powerful tool in the design of peptidomimetics and non-peptide ligands.

Peptides are involved in a vast array of biological processes, making them attractive starting points for drug discovery. However, their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to overcome these limitations. magtech.com.cnprismbiolab.com

Conformationally restricted amino acids and peptide fragments are key components of peptidomimetics. magtech.com.cnlifechemicals.com The incorporation of a spiro[2.5]octane-6-carboxylic acid moiety into a peptide sequence can serve to:

Mimic Secondary Structures: The rigid spirocyclic core can be used to induce specific turns or bends in a peptide chain, mimicking the secondary structures (e.g., β-turns) that are often crucial for biological activity. researchgate.net

Increase Proteolytic Stability: The unnatural spirocyclic structure can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptidomimetic in vivo. magtech.com.cnlifechemicals.com

Enhance Receptor Affinity and Selectivity: By locking the peptide into its bioactive conformation, the affinity and selectivity for the target receptor can be significantly improved. magtech.com.cn

Spirocyclic lactams, which share structural similarities with the spiro[2.5]octane framework, have been successfully used as constrained surrogates for dipeptides in the synthesis of biologically active peptide analogues. researchgate.net

The principles of conformational restriction are also highly applicable to the design of non-peptide ligands for a wide range of biological targets, including enzymes and receptors. tandfonline.com By replacing a flexible portion of a known ligand with a rigid spiro[2.5]octane scaffold, it is possible to lock the molecule in its active conformation, leading to improved potency and selectivity. tandfonline.com

This strategy has been successfully employed in the optimization of inhibitors for various enzymes, where the spirocyclic core helps to orient key functional groups for optimal interaction with the active site. bldpharm.com For example, the introduction of a spirocycle was used to maintain the desired orientation of a primary amine group in SHP2 inhibitors, resulting in improved cellular efficacy. bldpharm.com

The carboxylic acid group of 6-Methylspiro[2.5]octane-6-carboxylic acid can act as a key binding element (e.g., through hydrogen bonding or salt bridge formation) or as an attachment point for other pharmacophoric groups, while the spirocyclic core provides the rigid three-dimensional framework necessary for high-affinity binding.

Influence on Binding Affinity and Selectivity in Ligand-Receptor Interactions

The rigid, well-defined three-dimensional geometry of the spiro[2.5]octane scaffold is a key feature exploited in drug design to enhance binding affinity and selectivity for biological targets. While direct studies on 6-Methylspiro[2.5]octane-6-carboxylic acid are limited, the principles derived from related aza-spiroalkane derivatives and other spirocyclic compounds offer significant insights. These scaffolds serve as conformationally restricted bioisosteres for more flexible aliphatic or cyclic systems, allowing for a more precise orientation of functional groups within a receptor's binding pocket.

For instance, aza-spiro[2.5]octane derivatives have been investigated as inhibitors of metalloproteases. google.com The spirocyclic core positions substituents in distinct spatial vectors, which can lead to improved interactions with specific amino acid residues in the active site. The introduction of a methyl group, as in 6-Methylspiro[2.5]octane-6-carboxylic acid, can provide beneficial steric interactions or occupy hydrophobic pockets, further enhancing affinity. The carboxylic acid group, a common pharmacophore, can act as a hydrogen bond donor and acceptor or form salt bridges, anchoring the ligand to the receptor.

Research on inhibitors for Methionine Aminopeptidase-2 (MetAP-2), a target for cancer treatment, has utilized a cyclic tartronic diamide (B1670390) scaffold derived from cyclopropyl (B3062369) Meldrum's acid, which shares structural motifs with spiro[2.5]octane derivatives. sci-hub.se In this context, the rigid scaffold was crucial for positioning the binding moieties correctly. The optimization of such inhibitors often involves a "halogen scanning" approach on appended aromatic rings to probe the substrate recognition pocket, a strategy that relies on the fixed orientation provided by the core scaffold. sci-hub.se The spiro[2.5]octane framework can similarly orient substituents to maximize potency and selectivity, minimizing off-target effects.

Scaffold/DerivativeTarget ClassKey Structural Feature's RolePotential Advantage
Aza-spiro[2.5]octaneMetalloproteasesRigid core for precise substituent orientationEnhanced binding affinity and selectivity
Spiro[2.5]octane-based scaffoldsGeneral ReceptorsConformational restrictionImproved ligand-receptor complementarity
6-Methyl substitutionHydrophobic PocketsFavorable steric interactionsIncreased potency
6-Carboxylic acidActive Site ResiduesHydrogen bonding, salt bridgesAnchoring ligand in binding pocket

Role as Mechanistic Probes in Reaction Discovery

The spiro[2.5]octane skeleton, with its integrated cyclopropane ring, is an invaluable tool for elucidating reaction mechanisms, particularly those involving high-energy intermediates.

The C-H functionalization of spiro[2.5]octane and its derivatives serves as a powerful method to detect the formation of radical and cationic intermediates. acs.org When a hydrogen atom is abstracted from the carbon adjacent to the cyclopropane ring (the α-position), it forms an α-cyclopropylmethyl radical. This radical is unstable and can undergo a very rapid ring-opening rearrangement to form a homoallylic radical. The detection of rearranged products is a definitive indicator that a radical intermediate was formed.

Similarly, if the reaction proceeds through a cationic intermediate at the α-position, the highly strained cyclopropylmethyl cation will also rearrange. The study of C(sp³)–H bond oxygenation of substrates like 6-tert-butylspiro[2.5]octane using manganese catalysts has shown the formation of both unrearranged and rearranged products. acs.org This observation confirms the involvement of cationic intermediates following the initial C-H bond cleavage, allowing researchers to map out complex reaction pathways. The methyl group in 6-Methylspiro[2.5]octane-6-carboxylic acid would likely direct initial hydrogen atom abstraction to the tertiary carbon, providing a specific and sensitive probe for reactions at such centers.

The spiro[2.5]octane framework functions as a "radical clock," a tool used to measure the rates of fast radical reactions. This application relies on the known rate of a unimolecular rearrangement of a radical (the clock) competing with a bimolecular reaction of interest. The ratio of rearranged to unrearranged products, combined with the known rate of the clock reaction, allows for the calculation of the unknown reaction rate.

The ring-opening of the α-cyclopropyl carbon radical derived from spiro[2.5]octane is an extremely fast process, with a rate constant (kᵣ) of approximately 5 x 10⁷ s⁻¹ at room temperature. acs.org This makes it suitable for calibrating very fast competing reactions, such as oxygen transfer from a metal-oxo species. If a reaction is fast enough to trap the radical before it rearranges, only the unrearranged product will be observed. Conversely, if the competing reaction is much slower than the ring-opening, the rearranged product will dominate. By analyzing the product distribution, chemists can quantitatively assess the rates of fleeting radical processes.

Mechanistic ProbeIntermediate TypeRearrangement Rate (kᵣ)Application
Spiro[2.5]octaneα-Cyclopropylmethyl Radical~ 5 x 10⁷ s⁻¹Calibrating fast radical trapping reactions
Spiro[2.5]octaneα-Cyclopropylmethyl CationFastDetecting cationic intermediates
6-tert-Butylspiro[2.5]octaneRadical/CationicN/AResolving pathways in Mn-catalyzed C-H oxygenation

Application in Materials Science and Optoelectronics

While direct applications of 6-Methylspiro[2.5]octane-6-carboxylic acid in materials science are not widely documented, the broader class of spiro compounds is at the forefront of developing advanced organic materials, particularly for optoelectronic devices.

Spiro compounds are a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net Their unique, orthogonally rigid structure, exemplified by the classic 9,9'-spirobifluorene (SBF) unit, provides several key advantages. acs.org This rigidity leads to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which translates to excellent morphological and thermal stability for the resulting devices. nih.gov

The spiro-linkage creates a non-planar structure that effectively disrupts π-conjugation between the two halves of the molecule. researchgate.net This is particularly beneficial in host materials for phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. In TADF emitters, the spiro core helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for minimizing the singlet-triplet energy splitting (ΔE_ST) and promoting efficient reverse intersystem crossing (RISC). acs.orgrsc.org This leads to devices with high external quantum efficiencies (EQE). chemrxiv.org Spiro-based materials like spiro[acridine-9,9'-fluorene] (SAF) have been used to create high-performance blue, green, and red OLEDs. acs.orgrsc.org

The structural features of spiro compounds that make them ideal for OLEDs also contribute to other novel materials. The spiro-configuration inhibits the close packing of molecules in the solid state, which can suppress aggregation-caused quenching (ACQ) of photoluminescence, leading to materials with high emission efficiencies in thin films. researchgate.net

Furthermore, the ability to functionalize the different axes of a spiro scaffold independently allows for the fine-tuning of optical and electrical properties. For example, by incorporating electron-donating and electron-accepting moieties onto a spiro framework, chemists can design materials with specific energy levels for use as hole-transporting materials (HTMs) or electron-transporting materials (ETMs) in multilayer electronic devices. nih.gov The development of spiro-based polymers combines the processing advantages of polymers with the electronic properties of the spiro core, opening avenues for flexible and solution-processable electronics. researchgate.net While the spiro[2.5]octane scaffold is aliphatic and non-conjugated, its use as a rigid, insulating linker or as a building block for more complex, three-dimensional polymer architectures could impart unique mechanical properties.

Spiro Compound ClassDevice ApplicationKey PropertyPerformance Metric
9,9'-Spirobifluorene (SBF)PhOLEDs, TADF OLEDsHigh Triplet Energy, Thermal StabilityHigh External Quantum Efficiency (EQE)
Spiro[acridine-9,9'-fluorene] (SAF)TADF OLEDsSmall Singlet-Triplet Splitting (ΔE_ST)Efficient Reverse Intersystem Crossing (RISC)
Spiro-configured EmittersDeep-Blue OLEDsColor PurityLow CIEy coordinate
Spiro-based PolymersSolution-Processable ElectronicsSuppression of AggregationImproved Photoluminescence Efficiency

Significance in Natural Product Synthesis and Structure Elucidation

Spiro[2.5]octane Motifs in Densely Functionalized Natural Products

The spiro[2.5]octane core, characterized by a cyclopropane ring fused to a cyclohexane ring, introduces a three-dimensional and conformationally rigid element into molecular structures. Such spirocyclic systems are present in a variety of natural products, contributing to their unique biological activities. nih.gov However, a direct link or documented presence of the 6-Methylspiro[2.5]octane-6-carboxylic acid moiety within densely functionalized natural products could not be established through the conducted research. The PubChem database, a comprehensive repository of chemical information, does not currently list any naturally occurring products containing this specific structure. nih.govuni.lu

Table 1: Investigated Compound

Compound NameCAS NumberMolecular FormulaStatus in Natural Product Databases
6-Methylspiro[2.5]octane-6-carboxylic acid2060037-19-4C₁₀H₁₆O₂Not listed as a known natural product.

Synthetic Strategies Inspired by Biogenetic Pathways

Biomimetic synthesis, which emulates the proposed biosynthetic pathways of natural products, is a powerful strategy for the efficient construction of complex molecules. nih.gov While there is research into the biogenesis of various spirocyclic compounds, no studies were found that specifically propose or investigate a biogenetic pathway for the formation of 6-Methylspiro[2.5]octane-6-carboxylic acid. Consequently, there are no documented synthetic strategies for other natural products that are directly inspired by the biogenesis of this particular compound.

Role in Resolving Misassigned Natural Product Structures

The definitive assignment of a natural product's structure is a cornerstone of chemical biology, and total synthesis is often the ultimate proof of a proposed structure. baranlab.org In some cases, the synthesis of a proposed structure reveals that the initial assignment was incorrect, leading to a structural revision. mdpi.com Spirocycles, due to their complex stereochemistry, can be a source of ambiguity in structural elucidation. However, an extensive review of the literature found no instances where 6-Methylspiro[2.5]octane-6-carboxylic acid, or a derivative, was synthesized to confirm or correct the structure of a misassigned natural product.

Future Directions and Emerging Research Avenues in 6 Methylspiro 2.5 Octane 6 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for the future is the development of more efficient, scalable, and environmentally benign methods for constructing the spiro[2.5]octane framework. Current multi-step syntheses for related structures like spiro[2.5]octane-5,7-dione can be complex and costly, highlighting the need for innovation. google.comgoogle.com Future research will likely prioritize strategies that are both high-yielding and adhere to the principles of green chemistry.

Key emerging synthetic approaches include:

Metal-Free Catalysis : Designing catalytic systems that avoid transition metals is a significant goal for sustainable chemistry. For related spirocyclic carbonates, phenol-derived organocatalysts have shown excellent activity under ambient conditions, a direction that could be adapted for spiro[2.5]octane systems. rsc.org

Radical Dearomatization : This strategy offers a powerful method for building complex spirocycles in a single step by combining dearomatization with radical cascade reactions. researchgate.net

Catalytic Systems for Aldehyde Oxidation : For the carboxylic acid moiety, the use of green oxidants like H₂O₂ with reusable, metal-free solid acid catalysts represents a sustainable alternative to traditional methods. nih.gov

Table 1: Emerging Sustainable Synthetic Strategies

Synthetic StrategyDescriptionPotential Advantages for Spiro[2.5]octane SynthesisReference
Metal-Free CatalysisUtilizes organic molecules (organocatalysts) to drive reactions, avoiding heavy metal waste and toxicity.Reduced environmental impact, milder reaction conditions, and lower costs. rsc.org
Radical-Mediated CyclizationsInvolves the generation of radical intermediates that undergo cyclization to form the spiro core.High efficiency in constructing complex polycyclic systems and accessing unique substitution patterns. researchgate.net
One-Pot Cascade ReactionsMultiple reaction steps are performed in a single reaction vessel without isolating intermediates.Increased atom economy, reduced solvent waste, and simplified purification processes. umn.edu
Green Oxidation MethodsEmploys environmentally benign oxidizing agents (e.g., H₂O₂) and reusable catalysts.Safer reaction profiles and alignment with sustainable manufacturing principles. nih.gov

Advanced Computational Approaches for Predictive Design and Mechanistic Insights

Computational chemistry is an indispensable tool in modern drug discovery and materials science, offering predictive capabilities that can accelerate research and development. spirochem.comspirochem.com For the spiro[2.5]octane class, these approaches are crucial for understanding their inherent properties and for designing novel derivatives with tailored functions.

Future computational research will likely focus on:

Predictive Modeling : Utilizing techniques like Density Functional Theory (DFT) to accurately predict molecular geometries, spectroscopic signatures (NMR, IR), and electronic properties. nih.gov These calculations have shown excellent agreement with experimental data for similar spiro compounds. nih.gov

Mechanistic Elucidation : Computational modeling can provide deep insights into reaction mechanisms, helping to rationalize experimental outcomes and optimize reaction conditions. barbatti.orgresearchgate.net For instance, theory has been used to explain complex photophysical behaviors in other spiro systems. barbatti.org

Virtual Screening and Library Design : Creating large virtual libraries of 6-Methylspiro[2.5]octane-6-carboxylic acid derivatives and using structure-based or ligand-based screening methods to identify promising candidates for synthesis and testing. spirochem.com

In Silico Property Prediction : Modeling key drug-like properties (e.g., lipophilicity, solubility, metabolic stability) to guide the design of molecules with improved pharmacokinetic profiles.

Table 2: Key Computational Techniques and Their Applications

Computational TechniqueApplication in Spiro[2.5]octane ResearchReference
Density Functional Theory (DFT)Calculation of optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between molecular structure and biological activity to predict the potency of new analogues. rsc.orgnih.govnih.gov
Molecular DockingPredicting the binding mode and affinity of spirocyclic ligands to biological targets like enzymes and receptors. spirochem.com
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of spiro compounds within biological environments to understand conformational flexibility and interactions. spirochem.com

Systematic Exploration of Structure-Reactivity Relationships in Spiro[2.5]octane Systems

A systematic investigation into how modifications of the spiro[2.5]octane scaffold affect chemical reactivity and biological activity is essential. Quantitative Structure-Activity Relationship (QSAR) studies have proven valuable for other classes of spiro compounds, providing models that link structural descriptors to observed activity. rsc.orgnih.govnih.govfue.edu.eg

Future work in this area should involve:

Pharmacophore Modeling : Identifying the key structural features of the spiro[2.5]octane framework that are essential for a desired biological interaction. nih.govfue.edu.eg

Analogue Synthesis and Testing : Creating a focused library of analogues of 6-Methylspiro[2.5]octane-6-carboxylic acid with systematic variations in stereochemistry, ring substitution, and the nature of the carboxylic acid group.

Kinetic and Thermodynamic Studies : Investigating the octane (B31449) sensitivity and autoignition chemistry of related fuel surrogates can provide insights into reactivity under different conditions, which may have applications beyond biology. polimi.itresearchgate.net The unique structural features of spiro compounds can influence their reactivity and interaction with biological targets. mdpi.com

Integration of Multidisciplinary Techniques for Comprehensive Characterization

A thorough understanding of any new chemical entity requires a comprehensive characterization using a suite of analytical techniques. While individual methods provide specific pieces of information, their integration yields a complete structural and functional picture.

A multidisciplinary approach for characterizing new 6-Methylspiro[2.5]octane-6-carboxylic acid derivatives would include:

Single-Crystal X-ray Diffraction : This remains the gold standard for unambiguously determining the three-dimensional structure, including stereochemistry, bond lengths, and bond angles. mdpi.commkuniversity.ac.inmdpi.com

Advanced NMR Spectroscopy : Utilizing 2D NMR techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments to confirm connectivity and elucidate the solution-state conformation.

Spectroscopic Analysis : Combining FT-IR, UV-Vis, and mass spectrometry to confirm the presence of functional groups and determine the molecular weight and formula. nih.govmdpi.com

In Situ Reaction Monitoring : Employing advanced techniques like real-time in situ Raman spectroscopy or synchrotron X-ray diffraction to observe the formation of intermediates and gain a deeper mechanistic understanding of synthetic transformations. nih.gov

Expanding the Chemical Space of Spiro[2.5]octane Carboxylic Acid Derivatives

The core spiro[2.5]octane structure is a template that can be elaborated upon to create a vast chemical space of novel molecules. mdpi.com Expanding this space is crucial for discovering new functionalities and applications, particularly in drug discovery where three-dimensional scaffolds are highly valued. rsc.org

Future research directions for expanding the chemical space include:

Bioisosteric Replacement : Replacing the carboxylic acid group with other acidic functionalities, such as tetrazoles, which can modulate physicochemical properties and biological activity. nih.gov

Functionalization of the Carbocyclic Rings : Introducing substituents onto the cyclopropane (B1198618) or cyclohexane (B81311) rings to probe structure-activity relationships and optimize properties.

Scaffold Hopping and Hybridization : Designing novel spiro systems by replacing the cyclohexane ring with other carbo- or heterocyclic systems to access new structural motifs. umn.eduacs.org The synthesis of diverse spiro-oxindoles, for example, has shown them to be appropriate templates for drug design. mdpi.com

Late-Stage Functionalization : Developing methods to modify complex, pre-formed spiro[2.5]octane scaffolds, which would enable the rapid generation of diverse analogues from a common intermediate. researchgate.net

By pursuing these emerging research avenues, the scientific community can unlock the full potential of 6-Methylspiro[2.5]octane-6-carboxylic acid and its derivatives, paving the way for new discoveries in science and technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.